Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate
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Overview
Description
. It is characterized by its unique structure, which includes an oxetane ring and an ethynyl group, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the oxetane ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propionate: Similar ester structure but with a different carbon chain length
Uniqueness
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is unique due to its oxetane ring and ethynyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3 |
InChI Key |
PULKLUZXQLBWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1(COC1)C#C |
Origin of Product |
United States |
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